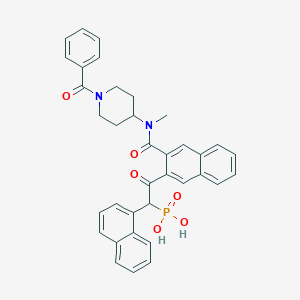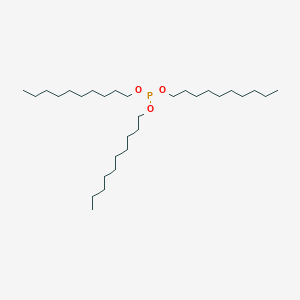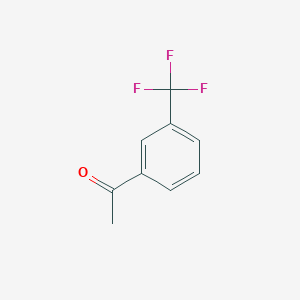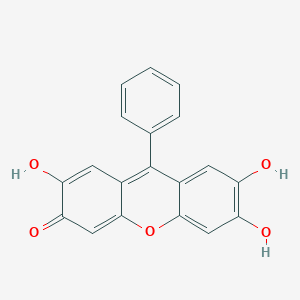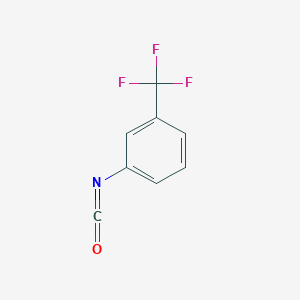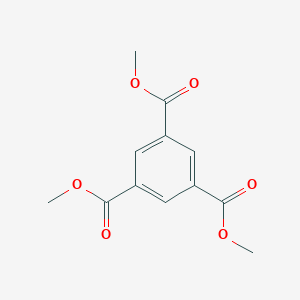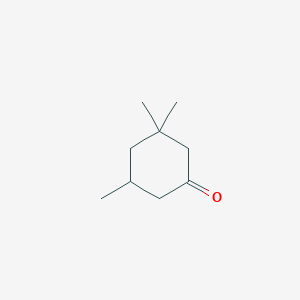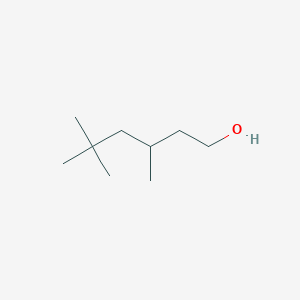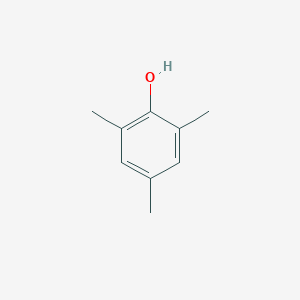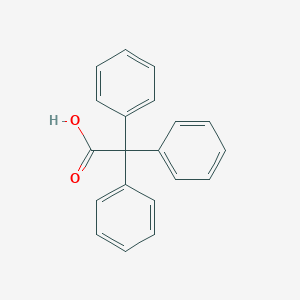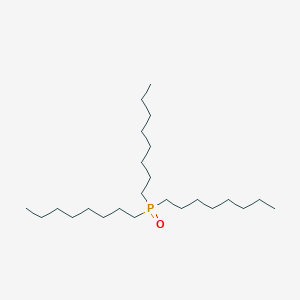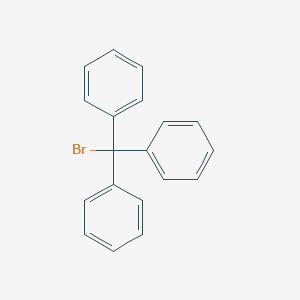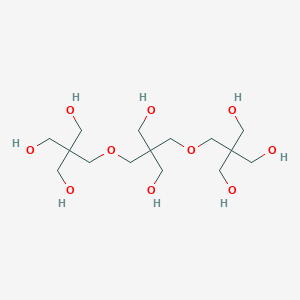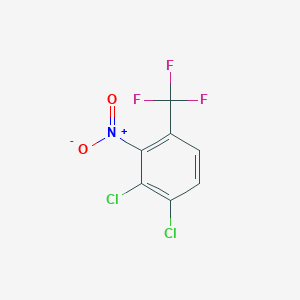
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene, also known as DNFB, is a chemical compound that has been widely used in scientific research for its ability to induce a delayed-type hypersensitivity reaction. This reaction is a type of immune response that occurs when the body's immune system reacts to a foreign substance, causing inflammation and tissue damage. DNFB has been used in various studies to understand the mechanisms of this immune response and its potential applications in immunotherapy.
Mecanismo De Acción
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene induces a delayed-type hypersensitivity reaction by acting as a hapten, which is a small molecule that can bind to proteins and elicit an immune response. When 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene is applied to the skin, it binds to proteins in the skin and forms a complex that is recognized by immune cells as foreign. This triggers an immune response that leads to inflammation and tissue damage.
Efectos Bioquímicos Y Fisiológicos
The immune response induced by 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene is characterized by the infiltration of immune cells, such as T cells and macrophages, into the skin. These immune cells release cytokines and other inflammatory mediators that cause tissue damage and inflammation. The biochemical and physiological effects of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene-induced hypersensitivity have been extensively studied and have led to a better understanding of the mechanisms of immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene has several advantages as a tool for scientific research. It is relatively easy to synthesize and has a well-established protocol for inducing a delayed-type hypersensitivity reaction. 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene is also a potent inducer of the immune response, which makes it a useful tool for studying immune system function. However, there are also limitations to the use of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene in lab experiments. The immune response induced by 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene is relatively non-specific and can lead to tissue damage and inflammation. This can make it difficult to interpret the results of experiments and can limit the usefulness of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene in certain contexts.
Direcciones Futuras
There are several future directions that could be pursued in the study of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene and its applications in immunotherapy. One area of research could be to investigate the potential of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene as a therapeutic agent for autoimmune diseases. Another area of research could be to explore the use of 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene in cancer immunotherapy, as the immune response induced by 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene could potentially be harnessed to target cancer cells. Additionally, further research could be done to better understand the mechanisms of immune response induced by 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene and its potential applications in the treatment of various diseases.
Métodos De Síntesis
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene can be synthesized by the reaction of 1,2-dichloro-4-(trifluoromethyl)benzene with nitric acid in the presence of sulfuric acid. This method has been well-established and has been used in various research studies.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene has been widely used in scientific research as a tool to induce a delayed-type hypersensitivity reaction in animal models. This reaction has been studied extensively to understand the mechanisms of immune response and its potential applications in immunotherapy. 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene has also been used in various studies to investigate the role of immune cells and cytokines in the immune response.
Propiedades
Número CAS |
133391-72-7 |
|---|---|
Nombre del producto |
1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene |
Fórmula molecular |
C7H2Cl2F3NO2 |
Peso molecular |
259.99 g/mol |
Nombre IUPAC |
1,2-dichloro-3-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-2-1-3(7(10,11)12)6(5(4)9)13(14)15/h1-2H |
Clave InChI |
WUUWDHBPRAWSAU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])Cl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



